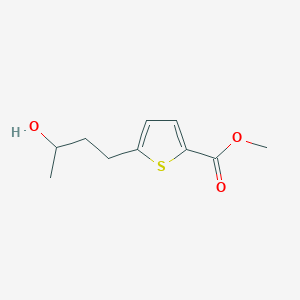

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate

Description

Properties

CAS No. |

90513-07-8 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C10H14O3S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

LZWYNUQFMLXYJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(S1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling Followed by Catalytic Hydrogenation

One of the most direct and well-documented methods to prepare this compound involves a palladium-catalyzed Sonogashira coupling of 5-bromo-thiophene-2-carboxylic acid methyl ester with an appropriate alkyne bearing a hydroxyalkyl substituent, followed by catalytic hydrogenation to saturate the alkyne to the hydroxyalkyl side chain.

Step 1: Sonogashira Coupling

The coupling is performed between 5-bromo-thiophene-2-carboxylic acid methyl ester and but-3-yn-1-ol (an alkyne with a terminal hydroxy group). This reaction proceeds under palladium catalysis, typically Pd(PPh3)2Cl2, with a copper(I) co-catalyst and a base, in an inert atmosphere. The product is an unsaturated alcohol intermediate with a triple bond.Step 2: Catalytic Hydrogenation

The unsaturated alcohol is then subjected to catalytic hydrogenation, commonly using palladium on carbon under hydrogen gas, converting the alkyne to the saturated 3-hydroxybutyl side chain, yielding this compound in quantitative yield.

This method is reported in the synthesis of related compounds with high efficiency and purity, as exemplified in studies focusing on antifolate derivatives with thienoyl side chains.

Oxidation and Functional Group Transformations

Following the formation of the hydroxybutyl-substituted thiophene ester, further oxidation steps can be employed to convert the hydroxy group into carboxylic acids or other functionalities, depending on synthetic goals. For example, Jones reagent oxidation can convert the primary alcohol to the corresponding acid, which can be further transformed into acid chlorides or α-bromomethylketones for subsequent condensation reactions.

Reaction Conditions and Yields

Purification and Characterization

Isolation : After catalytic hydrogenation, the product is typically purified by standard extraction and chromatographic techniques to remove palladium residues and side products.

Characterization : The compound is characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the presence of the hydroxybutyl side chain and methyl ester functionalities.

Purity : Industrial processes emphasize achieving purities above 97%, which is critical for pharmaceutical applications.

Summary of Preparation Method

The most reliable and documented method to prepare this compound is a two-step process:

Sonogashira coupling of 5-bromo-thiophene-2-carboxylic acid methyl ester with but-3-yn-1-ol to introduce the hydroxyalkyne side chain.

Catalytic hydrogenation of the alkyne to the saturated hydroxybutyl side chain.

This approach offers high yields, mild reaction conditions, and scalability. Additional oxidation or functional group transformations can be performed based on downstream synthetic requirements.

Chemical Reactions Analysis

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert carbonyl groups to alcohols.

Scientific Research Applications

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations :

Palladium-Catalyzed Cross-Coupling

Compounds like 6a–6c () are synthesized via Suzuki-Miyaura coupling, achieving yields of 80–85% using Pd(PPh₃)₂Cl₂ and arylboronic acids . This method is efficient for introducing aryl/heteroaryl groups but requires inert conditions.

Alkylation Reactions

Methyl 5-((6-bromoindazolyl)methyl)thiophene-2-carboxylate (7) is synthesized via NaH-mediated alkylation of 6-bromoindazole with methyl 5-(bromomethyl)thiophene-2-carboxylate in DMF . This approach is suitable for introducing alkyl or heteroalkyl chains but may require strict temperature control.

Biological Activity

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a hydroxyl butyl group and a carboxylate ester. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring followed by the introduction of the hydroxyl butyl group and subsequent esterification.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluating various thiophene derivatives found that compounds with hydroxyl substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using standard disk diffusion methods, with results indicating that the compound demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | 20 mm (78%) | 18 mm (75%) |

| Control (Ampicillin) | 25 mm (100%) | 23 mm (92%) |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound inhibits cell proliferation in cancer cell lines, particularly those expressing folate receptors. The mechanism appears to involve selective targeting of cellular pathways associated with tumor growth.

A notable study reported that compounds similar to this compound exhibited IC50 values in the micromolar range against ovarian carcinoma cells, indicating substantial efficacy.

The biological activity of this compound is attributed to its interaction with specific cellular targets:

- Folate Receptors : The compound selectively binds to folate receptors, facilitating its uptake into cancer cells.

- Cell Cycle Inhibition : It disrupts normal cell cycle progression, leading to apoptosis in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Thiophene derivatives are known to induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective in ovarian cancer models.

- Animal Models : In vivo studies using SCID mice bearing IGROV1 tumors showed that treatment with this compound led to tumor regression, supporting its potential as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of solvents, catalysts, and reaction conditions. For example:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in substitution reactions (e.g., introducing the hydroxybutyl group) .

- Catalysts : Triethylamine (TEA) is effective for neutralizing byproducts in esterification or amidation steps .

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) ensures complete reaction while avoiding decomposition .

- Purification : Reverse-phase HPLC or recrystallization (e.g., using methanol-water gradients) improves purity, as demonstrated in analogous thiophene syntheses .

Q. What advanced techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information on substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can confirm the hydroxybutyl group’s conformation .

- X-ray crystallography : Resolves bond lengths and angles, critical for understanding electronic properties and reactivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity—Single Exposure, Category 3) .

- Spill management : Absorb spills with inert materials (e.g., sand) and avoid aqueous runoff to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiophene derivatives like this compound?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for antitumor studies) and controls to minimize variability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxybutyl vs. chlorophenyl groups) to isolate bioactive moieties .

- Dose-response validation : Repeat experiments across multiple concentrations to confirm IC₅₀ values and eliminate false positives .

Q. What methodologies are effective for studying the compound’s potential applications in material science?

Methodological Answer:

- Electrochemical analysis : Cyclic voltammetry evaluates redox behavior, relevant for conductive polymers .

- Thermogravimetric analysis (TGA) : Measures thermal stability under nitrogen/air atmospheres to assess suitability for high-temperature applications .

- Optical characterization : UV-Vis and fluorescence spectroscopy identify π-π* transitions for optoelectronic device development .

Q. How can researchers assess the stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

- Accelerated aging studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage .

- HPLC-MS monitoring : Detect degradation products (e.g., hydrolyzed carboxylates or oxidized thiophene rings) .

- pH-dependent stability : Test solubility and decomposition in buffers (pH 2–12) to identify labile functional groups .

Q. What regulatory considerations apply to the use of this compound in academic research?

Methodological Answer:

- TSCA compliance : Ensure the compound is listed on the Toxic Substances Control Act inventory for U.S. lab use .

- Proposition 65 : Label products appropriately if California-regulated carcinogens/byproducts are detected .

- Waste disposal : Follow EPA guidelines for halogenated organic waste, including incineration or licensed chemical disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.